1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine
Description
1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine is a pyrazole-based compound characterized by a methyl group at the 1-position, a 3,3,3-trifluoropropoxy substituent at the 3-position, and an amine group at the 4-position of the pyrazole ring. The trifluoropropoxy moiety introduces significant hydrophobicity and electronic effects due to the electronegative fluorine atoms, which may enhance binding affinity in biological systems or material applications.
Properties
Molecular Formula |
C7H10F3N3O |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
1-methyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine |
InChI |
InChI=1S/C7H10F3N3O/c1-13-4-5(11)6(12-13)14-3-2-7(8,9)10/h4H,2-3,11H2,1H3 |
InChI Key |
UQFCMKBPDCYQRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OCCC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoropropoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Trifluoropropoxy vs.
- Aromatic vs. Alkyl Substituents: Phenoxy and pyridinyl groups (e.g., ) introduce π-π stacking capabilities, which are critical for target binding in drug design .
- Ethyl vs. Methyl at N1 : The ethyl variant () shows a 22.47 g/mol increase in molecular weight over the methyl analog, which may affect solubility and pharmacokinetics .
Biological Activity
1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine is a compound of interest due to its unique structural properties and potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry and other fields.
Structure
The compound features a pyrazole ring with a methyl group at position 1 and a trifluoropropoxy group at position 3. Its molecular formula is , and it has a molecular weight of approximately 202.15 g/mol.
Synthesis
The synthesis of 1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine typically involves several steps:
- Formation of the Pyrazole Ring : Starting materials are reacted under acidic or basic conditions to form the pyrazole framework.
- Introduction of the Trifluoropropoxy Group : This step often requires specific reagents such as trifluoropropanol and may involve nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
The biological activity of 1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent.
Antimicrobial Activity
In a study assessing the antimicrobial properties of various pyrazole derivatives, 1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanism and efficacy.
Enzyme Inhibition Studies
Another study focused on the enzyme inhibition potential of this compound. It was found to inhibit a specific kinase involved in cancer cell proliferation. The inhibition constant () was calculated through enzyme kinetics assays:
| Enzyme | (µM) |
|---|---|
| Target Kinase | 0.5 |
This suggests that the compound could serve as a lead molecule for developing targeted cancer therapies.
Comparative Analysis with Related Compounds
To understand the uniqueness of 1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine, it is useful to compare it with similar pyrazole derivatives:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl group | Moderate antimicrobial activity |
| 1-Methyl-4-(trifluoropropoxy)-1H-pyrazole | Trifluoropropoxy group | Higher enzyme inhibition |
| 1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine | Unique trifluoropropoxy side chain | Strong antimicrobial and enzyme inhibition |
The presence of the trifluoropropoxy group enhances lipophilicity and potentially increases membrane permeability, which may contribute to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
